3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Overview
Description
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a useful research compound. Its molecular formula is C10H6ClN5S and its molecular weight is 263.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the suppression of tumor cell growth, making it a potential candidate for cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and division, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of various cancer cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase and promotes apoptosis . It affects cell signaling pathways by inhibiting CDK2, leading to the downregulation of proteins involved in cell proliferation and survival . Additionally, it influences gene expression by modulating the transcription of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83, which are essential for the enzyme’s activity . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis . The compound also induces changes in gene expression, promoting the transcription of pro-apoptotic genes and inhibiting anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility and facilitate excretion . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . It accumulates in specific tissues, such as the liver and tumor tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with CDK2 and other target proteins, while in the nucleus, it influences gene expression by modulating transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5S/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAABEPCVXWFUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=S)N=CN3)N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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